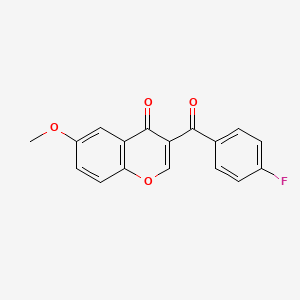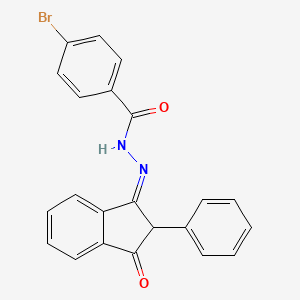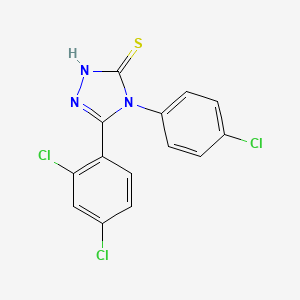
3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one, also known as FLM, is a synthetic compound that belongs to the class of flavones. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FLM has been reported to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities.
Mecanismo De Acción
The exact mechanism of action of 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one is not fully understood. However, studies suggest that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one in lab experiments is its low toxicity. It has been reported to be well-tolerated in animal studies, making it a safe candidate for further research. However, one limitation of using 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one is its poor solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one. One potential area of research is the development of novel drug formulations that improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one and its potential therapeutic applications.
In conclusion, 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. Its anti-inflammatory and anti-cancer activities make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop novel drug formulations that improve its efficacy.
Métodos De Síntesis
The synthesis of 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one involves a multi-step process that includes the condensation of 4-hydroxycoumarin and 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to methylation using dimethyl sulfate. The final product is obtained after purification and characterization by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and psoriasis. 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(4-fluorobenzoyl)-6-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO4/c1-21-12-6-7-15-13(8-12)17(20)14(9-22-15)16(19)10-2-4-11(18)5-3-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUYGPLADOIZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorophenyl)carbonyl]-6-methoxy-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)


![3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)



![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)
![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)
![ethyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B5777310.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)